molecular formula C31H43FN8O3 B605534 AP-III-a4 CAS No. 1177827-73-4

AP-III-a4

Cat. No. B605534
CAS RN: 1177827-73-4
M. Wt: 594.7364
InChI Key: CYBBPEYHRWJLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AP-III-a4, also known as ENOblock, is a non-substrate analogue enolase inhibitor . It has an IC50 of 0.576 µM . It can be used for the research of cancer and diabetes .


Molecular Structure Analysis

The molecular formula of this compound is C31H43FN8O3 . The molecular weight is 594.72 .


Chemical Reactions Analysis

This compound directly binds to enolase and inhibits its activity . It inhibits cancer cell migration and invasion, induces cancer cell apoptosis . It can induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO . It should be stored at 2-8°C, protected from light .

Scientific Research Applications

  • Application of Picture and Picture Models in Science Learning : Linarmawati Linarmawati (2020) conducted research on improving science learning outcomes through the "Picture and Picture" model. This study may provide insights into innovative teaching methodologies in science education. Read more.

  • Effectiveness of E-Module Based Scientific Approach : Wahyu Istuningsih, Baedhowi Baedhowi, and K. Sangka (2018) explored the effectiveness of a scientific approach using an E-Module based on the learning cycle 7E in improving students’ learning outcomes in science. This study highlights the impact of digital tools in science education. Read more.

  • Automated Phenotyping in Plant Breeding : L. Awada, P. Phillips, and S. Smyth (2018) discussed the adoption of automated phenotyping in plant breeding, which is a relevant topic in the context of scientific research and technology in agriculture. Read more.

  • APBS Biomolecular Solvation Software : E. Jurrus et al. (2017) provided insights into the Adaptive Poisson–Boltzmann Solver (APBS) software, significant in the study of biomolecular assemblages. This software addresses key challenges in understanding solvation and electrostatics in biomedical applications. Read more.

  • Application of Autophagy in Scientific Research : Casey Garr et al. (2020) highlighted the role of autophagy in recruiting creative individuals to the scientific community and fostering interest in scientific research. Read more.

  • Artificial Photosynthesis Research : T. Faunce (2011) discussed artificial photosynthesis, an advanced research area involving synthetic biology and nanotechnology. This paper examines the interaction of this research with international trade law. Read more.

Mechanism of Action

Target of Action

AP-III-a4 primarily targets the enzyme Enolase 1 (ENO1) and Enolase 2 (ENO2), which are crucial enzymes in the process of glycolysis . ENO1 and ENO2 have been implicated in cancer progression, and their dysregulation has been reported in multiple cancers .

Mode of Action

this compound directly binds to ENO1 and ENO2, inhibiting their catalytic activity . This inhibition results in a decrease in cancer cell aggressiveness, as ENO1 and ENO2 are essential for cancer cell survival . Furthermore, this compound induces cell death under hypoxia and inhibits cancer cell migration and invasion by down-regulating AKT and Bcl-xL expression .

Biochemical Pathways

this compound affects the glycolytic pathway by inhibiting the activity of ENO1 and ENO2 . This inhibition leads to a blockade in PKM2-mediated glycolytic flux and CCND1-associated cell cycle progression . In addition, this compound can induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells .

Pharmacokinetics

It is known that this compound can be used for the research of cancer and diabetes

Result of Action

The inhibition of ENO1 and ENO2 by this compound results in a reduction in cancer cell aggressiveness and an increase in cell death . It also inhibits cancer cell migration and invasion . Furthermore, this compound treatment can reduce the stemness of cancer cells, which is a significant biomarker associated with the stemness of cancer cells .

Action Environment

The action of this compound is influenced by the tumor microenvironment. For instance, this compound induces higher levels of cell death in hypoxic conditions compared to normoxia . The expression level of ENO1, a target of this compound, is correlated with the infiltration levels of immune cells and immune-related functions . This suggests that the tumor immune microenvironment can influence the action, efficacy, and stability of this compound .

Safety and Hazards

AP-III-a4 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYITHKOHMLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is AP-III-a4 and how does it interact with ENO1?

A1: this compound is a small molecule inhibitor of α-enolase (ENO1) enzymatic activity. While its precise mechanism of action requires further investigation, it likely binds to the active site of ENO1, hindering its ability to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. This inhibition was shown to have downstream effects on the PI3K/AKT pathway, a crucial signaling cascade involved in cell growth and survival. []

Q2: The research mentions that B7-H3 regulates ENO1 activity. How does inhibiting ENO1 with this compound impact the effects of B7-H3 in lung cancer cells?

A2: The study by [] demonstrated that B7-H3, a protein often overexpressed in lung cancer, can promote cancer cell proliferation and migration partly by enhancing ENO1 activity. When researchers applied this compound to block ENO1 activity, the effects of B7-H3 on both PI3K/AKT pathway activation and lung cancer cell proliferation and migration were significantly diminished. This suggests that ENO1 activity is a key mediator of B7-H3's oncogenic effects in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.